(4-Bromophenyl)(cyclopropyl)methanamine
Description
(4-Bromophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H12BrN It is characterized by the presence of a bromophenyl group attached to a cyclopropylmethanamine moiety
Properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNYXDVHSKCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398167 | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90868-92-1 | |
| Record name | 4-Bromo-α-cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-bromobenzyl bromide with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(cyclopropyl)methanamine
- (4-Fluorophenyl)(cyclopropyl)methanamine
- (4-Methylphenyl)(cyclopropyl)methanamine
Uniqueness
(4-Bromophenyl)(cyclopropyl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Biological Activity
(4-Bromophenyl)(cyclopropyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a methanamine moiety, with a bromine atom at the para position of the phenyl ring. Its molecular formula is . The unique structural characteristics contribute to its lipophilicity, which may enhance its ability to permeate biological membranes and interact with various biological targets.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Receptor Modulation : Computational studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor in enzyme assays, suggesting potential applications in treating conditions related to enzyme dysregulation.
- Anti-inflammatory and Analgesic Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, indicating that this compound could possess analogous effects.
The mechanism of action for this compound involves its binding to specific receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting therapeutic effects .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific functional groups while optimizing yields. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The choice of conditions significantly affects the final product's purity and yield.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (1-(3-Chlorophenyl)cyclopropyl)methanamine | Chlorine substitution at meta position | Potentially different receptor affinity |
| 4-Bromo-N-methylphenethylamine | Phenethylamine structure with bromination | Known stimulant properties |
| (2-(4-Bromophenyl)cyclopropyl)methanamine | Cyclopropane structure with bromination | Exhibits interesting biological properties |
This table highlights the uniqueness of this compound compared to structurally similar compounds. Each compound's distinct properties can lead to varying biological activities.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Neuropharmacological Studies : A study explored the compound's effects on neurotransmitter systems, indicating potential for treating neurological disorders.
- Enzyme Interaction Studies : Research demonstrated that this compound inhibited specific enzymes involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent.
- Drug Development Applications : The compound has been evaluated as a lead candidate in drug discovery targeting various therapeutic areas, particularly those related to neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
